(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is a chemical compound characterized by the presence of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile typically involves the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides. This reaction leads to the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which can be further processed to obtain the desired compound . The reaction conditions often include the use of high-boiling organic solvents and bases such as triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the intramolecular alkylation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles
- Pyrrolidine derivatives
- Tetrahydrofuran-2-ylidene compounds
Uniqueness
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is unique due to its combination of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9NO2 |
---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-3-(oxolan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h3,7,9H,1-2,5H2/b6-3- |
InChI-Schlüssel |
CARIDVVJLURONI-UTCJRWHESA-N |
Isomerische SMILES |
C1CC(OC1)/C(=C/C#N)/O |
Kanonische SMILES |
C1CC(OC1)C(=CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.